molecular formula C23H15N3O3 B4133641 2,3-di-2-furyl-N-phenyl-6-quinoxalinecarboxamide

2,3-di-2-furyl-N-phenyl-6-quinoxalinecarboxamide

Cat. No. B4133641
M. Wt: 381.4 g/mol
InChI Key: MKUSZXBUCCKGBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-di-2-furyl-N-phenyl-6-quinoxalinecarboxamide, also known as DCQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the quinoxaline family and has been found to exhibit promising anti-inflammatory and anti-cancer properties.

Mechanism of Action

The exact mechanism of action of 2,3-di-2-furyl-N-phenyl-6-quinoxalinecarboxamide is not fully understood. However, studies have suggested that it may exert its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of inflammation and cancer. 2,3-di-2-furyl-N-phenyl-6-quinoxalinecarboxamide has been found to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and promoting apoptosis in cancer cells.
Biochemical and Physiological Effects:
2,3-di-2-furyl-N-phenyl-6-quinoxalinecarboxamide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. 2,3-di-2-furyl-N-phenyl-6-quinoxalinecarboxamide has been found to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

2,3-di-2-furyl-N-phenyl-6-quinoxalinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have low toxicity. It has also been found to exhibit high selectivity towards cancer cells, making it a promising candidate for cancer therapy. However, 2,3-di-2-furyl-N-phenyl-6-quinoxalinecarboxamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of 2,3-di-2-furyl-N-phenyl-6-quinoxalinecarboxamide is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on 2,3-di-2-furyl-N-phenyl-6-quinoxalinecarboxamide. One area of research could focus on improving the solubility of 2,3-di-2-furyl-N-phenyl-6-quinoxalinecarboxamide to make it more suitable for in vivo administration. Another area of research could focus on elucidating the exact mechanism of action of 2,3-di-2-furyl-N-phenyl-6-quinoxalinecarboxamide. This could help to design more targeted experiments to study its effects. Additionally, further studies could be conducted to investigate the potential therapeutic applications of 2,3-di-2-furyl-N-phenyl-6-quinoxalinecarboxamide in other diseases, such as autoimmune disorders.

Scientific Research Applications

2,3-di-2-furyl-N-phenyl-6-quinoxalinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit promising anti-inflammatory and anti-cancer properties. 2,3-di-2-furyl-N-phenyl-6-quinoxalinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models.

properties

IUPAC Name

2,3-bis(furan-2-yl)-N-phenylquinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O3/c27-23(24-16-6-2-1-3-7-16)15-10-11-17-18(14-15)26-22(20-9-5-13-29-20)21(25-17)19-8-4-12-28-19/h1-14H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUSZXBUCCKGBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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